molecular formula C4H7O3- B1232894 (S)-3-hydroxybutyrate

(S)-3-hydroxybutyrate

Cat. No. B1232894
M. Wt: 103.1 g/mol
InChI Key: WHBMMWSBFZVSSR-VKHMYHEASA-M
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Patent
US05004664

Procedure details

Copolymers of beta-hydroxybutyrate and beta-hydroxyvalerate containing 30 mole percent beta-hydroxyvalerate were prepared by repeating the process of Example II with the exception that the dry racemic beta-butyrolactone employed was replaced by a mixture containing 30 mole percent of dry racemic beta-valerolactone with 70 mole percent racemic beta-butyrolactone. The resulting copolymer was a mixture of stereoregular and stereoirregular copolymers containing 30 mole percent beta-hydroxyvalerate as shown by NMR. The number average molecular weight of this copolymer was 20,000 as determined by GPC and the melting point was 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Two
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CC)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of stereoregular and stereoirregular copolymers

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)[O-])C
Name
Type
product
Smiles
OC(CC(=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05004664

Procedure details

Copolymers of beta-hydroxybutyrate and beta-hydroxyvalerate containing 30 mole percent beta-hydroxyvalerate were prepared by repeating the process of Example II with the exception that the dry racemic beta-butyrolactone employed was replaced by a mixture containing 30 mole percent of dry racemic beta-valerolactone with 70 mole percent racemic beta-butyrolactone. The resulting copolymer was a mixture of stereoregular and stereoirregular copolymers containing 30 mole percent beta-hydroxyvalerate as shown by NMR. The number average molecular weight of this copolymer was 20,000 as determined by GPC and the melting point was 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Two
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CC)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of stereoregular and stereoirregular copolymers

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)[O-])C
Name
Type
product
Smiles
OC(CC(=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05004664

Procedure details

Copolymers of beta-hydroxybutyrate and beta-hydroxyvalerate containing 30 mole percent beta-hydroxyvalerate were prepared by repeating the process of Example II with the exception that the dry racemic beta-butyrolactone employed was replaced by a mixture containing 30 mole percent of dry racemic beta-valerolactone with 70 mole percent racemic beta-butyrolactone. The resulting copolymer was a mixture of stereoregular and stereoirregular copolymers containing 30 mole percent beta-hydroxyvalerate as shown by NMR. The number average molecular weight of this copolymer was 20,000 as determined by GPC and the melting point was 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Two
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CC)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of stereoregular and stereoirregular copolymers

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)[O-])C
Name
Type
product
Smiles
OC(CC(=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05004664

Procedure details

Copolymers of beta-hydroxybutyrate and beta-hydroxyvalerate containing 30 mole percent beta-hydroxyvalerate were prepared by repeating the process of Example II with the exception that the dry racemic beta-butyrolactone employed was replaced by a mixture containing 30 mole percent of dry racemic beta-valerolactone with 70 mole percent racemic beta-butyrolactone. The resulting copolymer was a mixture of stereoregular and stereoirregular copolymers containing 30 mole percent beta-hydroxyvalerate as shown by NMR. The number average molecular weight of this copolymer was 20,000 as determined by GPC and the melting point was 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)OC(C)C1.C1(=O)OC(CC)C1.[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]>>[OH:14][CH:15]([CH3:20])[CH2:16][C:17]([O-:19])=[O:18].[OH:14][CH:15]([CH2:20][CH3:21])[CH2:16][C:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Two
Name
racemic beta-valerolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CC)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of stereoregular and stereoirregular copolymers

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)[O-])C
Name
Type
product
Smiles
OC(CC(=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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